Ginsenoside B2; Panaxoside Re; Sanchinoside Re

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

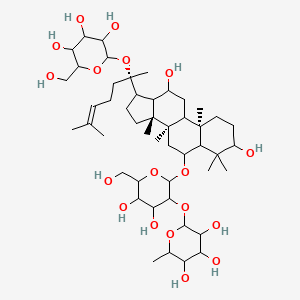

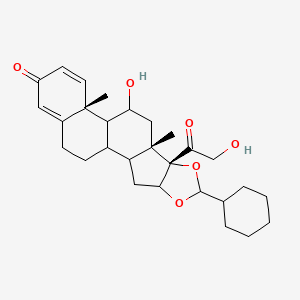

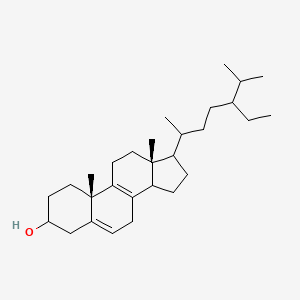

Ginsenoside Rd is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the protopanaxadiol (PPD) group of ginsenosides, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through the biotransformation of ginsenoside Rb1. This process involves the use of specific microorganisms or enzymes to convert Rb1 into Rd. For instance, the fungus Aspergillus versicolor has been shown to efficiently transform ginsenoside Rb1 to Rd by secreting β-glucosidase during the spore production phase .

Industrial Production Methods: Industrial production of ginsenoside Rd often involves microbial and enzymatic methods due to their environmental compatibility and specificity. These methods include the use of β-glucosidase enzymes to hydrolyze ginsenoside Rb1 into Rd under optimized conditions such as pH 7.0 and a temperature of 37°C .

Chemical Reactions Analysis

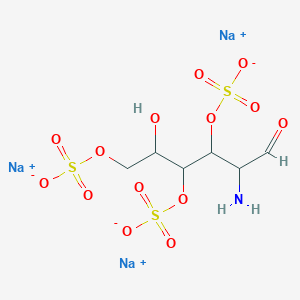

Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including deglycosylation, hydroxylation, and hydrogenation. These reactions are typically catalyzed by enzymes or microorganisms.

Common Reagents and Conditions:

Deglycosylation: This reaction involves the removal of sugar moieties from the ginsenoside molecule. It is commonly catalyzed by β-glucosidase enzymes.

Hydroxylation: This reaction introduces hydroxyl groups into the ginsenoside structure, often catalyzed by specific enzymes.

Hydrogenation: This reaction involves the addition of hydrogen atoms to the ginsenoside molecule, typically under mild conditions.

Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside F2 and ginsenoside CK .

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other rare ginsenosides.

Biology: Ginsenoside Rd exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.

Medicine: It has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and certain types of cancer

Mechanism of Action

Ginsenoside Rd is structurally similar to other protopanaxadiol-type ginsenosides such as ginsenoside Rb1, Rb2, and Rc. it lacks one outer glycoside moiety at the C-20 position, which contributes to its unique pharmacological properties . Compared to these similar compounds, ginsenoside Rd exhibits stronger neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside F2

- Ginsenoside CK

Ginsenoside Rd continues to be a subject of extensive research due to its diverse pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C48H82O18 |

|---|---|

Molecular Weight |

947.2 g/mol |

IUPAC Name |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,45-,46-,47-,48+/m1/s1 |

InChI Key |

PWAOOJDMFUQOKB-BMMOMGDQSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)